molecular formula C9H17NO2 B3133327 trans-4-(Dimethylamino)cyclohexanecarboxylic acid CAS No. 38605-39-9

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

Cat. No.: B3133327
CAS No.: 38605-39-9
M. Wt: 171.24 g/mol
InChI Key: GTUZTWPXWNPFPX-UHFFFAOYSA-N
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Description

trans-4-(Dimethylamino)cyclohexanecarboxylic acid (t-DMACH) is a cyclohexane derivative of significant interest in medicinal chemistry, characterized by a dimethylamino group at the trans-4 position of the ring and a carboxylic acid group . This compound is primarily recognized for its role as an antifibrinolytic agent . Its mechanism of action involves targeting plasminogen and inhibiting its conversion to plasmin, the key enzyme responsible for breaking down fibrin in blood clots . This inhibition helps stabilize fibrin clots and prevents excessive bleeding, making the compound a valuable candidate for research in surgical and trauma contexts . The structural similarity of t-DMACH to clinically established antifibrinolytic agents like tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) makes it a particularly useful chemical intermediate and a candidate for novel drug development . The stereochemistry and specific substituents on the cyclohexane ring directly influence its physicochemical properties, bioavailability, and biological activity . Researchers can employ this compound in various chemical reactions, including oxidation, reduction, and substitution, to synthesize more complex derivatives . The product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZTWPXWNPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves several synthetic routes and reaction conditions. One common method is the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . This process can be performed in a one-pot manner with a trans ratio of more than 75%, making it suitable for industrial applications .

Chemical Reactions Analysis

trans-4-(Dimethylamino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-(Dimethylamino)cyclohexanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the binding sites in plasminogen and other proteins . In industry, it is used in the synthesis of active pharmaceutical ingredients and other useful chemical compounds .

Mechanism of Action

The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways in the body. As an antifibrinolytic agent, it inhibits plasmin-induced fibrinolysis by binding to lysine-binding sites in plasminogen . This prevents the breakdown of fibrin clots, thereby reducing bleeding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid
  • Structure : Features a phenylsulfonyloxymethyl group at the trans-4 position.
  • Crystallography: Monoclinic crystal system (space group P21/c), chair conformation of the cyclohexane ring. Unit cell parameters: a = 17.097 Å, b = 5.960 Å, c = 14.919 Å, β = 107.09°, V = 1453.2 ų . Hydrogen-bonded dimer formation via O–H···O interactions .
  • Applications : Intermediate in dendrimer synthesis; enhances lipophilicity for polymer modifications .
trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid
  • Structure: Substituted with a phenoxymethyl group.
  • Crystallography: Chair conformation with average C–C bond length = 1.517 Å (similar to trans-1,4-cyclohexanedicarboxylic acid). Synthesized via nucleophilic substitution of tosyl intermediates with phenol .
  • Role : Model compound for studying substituent effects on cyclohexane ring stability and reactivity .
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
  • Structure: Contains an aminomethyl group; widely used antifibrinolytic agent.
  • Bioavailability :
    • Oral bioavailability of tranexamic acid is 37%, but its prodrugs (e.g., Kabi 2161) achieve >80% urinary recovery via enhanced absorption .
  • Pharmacology: Inhibits plasminogen activation, reducing fibrinolysis; used in treating bleeding disorders .

Functional Analogues

trans-4-Ethylcyclohexanecarboxylic Acid
  • Structure : Ethyl substituent at trans-4 position.
  • Properties : Increased hydrophobicity compared to t-DMACH; used in organic synthesis for steric effects .
trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
  • Structure : Hydroxymethyl group enhances polarity.
  • Applications: Intermediate in prodrug design; soluble in polar solvents like ethanol .

Comparative Data Tables

Table 1: Crystallographic Parameters of trans-4-Substituted Cyclohexanecarboxylic Acids

Compound Crystal System Space Group Unit Cell Volume (ų) Chair Conformation Stability
t-DMACH (hypothetical) - - - High (predicted)
trans-4-[(Phenylsulfonyloxy)methyl] acid Monoclinic P21/c 1453.2 Yes
trans-4-(Phenoxymethyl) acid - - - Yes
Tranexamic acid - - - Yes (analogue data)

Table 2: Pharmacokinetic and Functional Comparisons

Compound Bioavailability (% Urinary Recovery) Key Functional Role Binding Affinity (K1Pg)*
t-DMACH Not reported Potential antifibrinolytic activity Pending studies
Tranexamic acid 37% Plasminogen activation inhibition 1.0 (reference)
AMCHA - Stronger K1Pg binding than EACA 1.5
Kabi 2161 (prodrug) 84–97% Enhanced tranexamic acid delivery -

*Relative to ε-aminocaproic acid (EACA).

Antifibrinolytic Activity

  • Tranexamic acid derivatives, including t-DMACH analogues, show structure-dependent inhibition of plasminogen activators. Bulkier substituents (e.g., phenylsulfonyloxy) may reduce solubility but improve target binding .
  • Key Finding: The tert-butoxycarbonylaminomethyl derivative of tranexamic acid exhibits improved stability in plasma and higher bioavailability .

Structural Insights

  • Chair conformation stability is critical for maintaining hydrogen-bonding networks (e.g., O–H···O dimers in phenylsulfonyloxy derivatives), influencing crystallization and solubility .

Biological Activity

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA) is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is primarily recognized for its role as an antifibrinolytic agent , inhibiting the breakdown of fibrin in blood clots, thus preventing excessive bleeding during surgical procedures or trauma. This article explores its biological activity, mechanisms of action, and relevant research findings.

TDMCA primarily targets plasminogen , inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis. This inhibition stabilizes fibrin clots and influences various cellular processes, including:

  • Cell Signaling : Affects pathways related to wound healing and tissue repair.
  • Gene Expression : Modulates genes involved in cellular responses to injury.
  • Cellular Metabolism : Influences metabolic pathways that are critical during healing processes.

The compound's interaction with plasminogen leads to significant effects on cell migration and extracellular matrix stabilization, making it essential in contexts requiring clot preservation.

Pharmacokinetics

TDMCA exhibits favorable pharmacokinetic properties:

  • Solubility : Water solubility is approximately 167 mg/ml, indicating good bioavailability.
  • Distribution : It tends to accumulate in areas with high fibrin deposition, such as wound sites, where it exerts its antifibrinolytic effects.

The biochemical properties of TDMCA include:

  • Inhibition of Fibrinolysis : By binding to plasminogen, TDMCA prevents its activation and subsequent fibrinolysis.
  • Cellular Effects : Influences various types of cells by affecting their signaling pathways and metabolism.

Comparative Analysis with Similar Compounds

TDMCA shares structural similarities with other compounds known for antifibrinolytic properties. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Properties
Trans-4-(Aminomethyl)cyclohexanecarboxylic acidContains an amino group instead of dimethylamino groupLacks methyl groups affecting biological activity
Trans-4-Methyl-1-cyclohexanecarboxylic acidHas a methyl group instead of dimethylamino groupDifferent biological interactions due to lack of nitrogen functionality
Tranexamic acidSimilar antifibrinolytic propertiesClinically used for bleeding disorders; different structural modifications

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of TDMCA:

  • Antifibrinolytic Efficacy : Research indicates that TDMCA significantly reduces blood loss in surgical settings by stabilizing clots. Its mechanism was elucidated through in vitro studies demonstrating its effect on plasminogen activation.
  • Wound Healing Studies : In animal models, TDMCA was shown to enhance wound healing by promoting fibrin stabilization at the injury site, facilitating cellular migration and proliferation necessary for tissue repair.
  • Cellular Interaction Studies : Molecular docking studies indicated strong binding affinity between TDMCA and plasminogen, suggesting its potential utility in therapeutic applications where clot stability is critical.

Q & A

Q. Optimization Tips :

  • Control reaction temperature (0–25°C) during methylation to avoid over-alkylation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or NMR spectroscopy.

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: cyclohexane protons (δ 1.2–2.5 ppm), dimethylamino (–N(CH₃)₂, δ 2.2–2.4 ppm), and carboxylic acid (–COOH, δ 10–12 ppm).
    • ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), dimethylamino carbon (δ ~40 ppm).
  • Mass Spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 187.1 (C₉H₁₇NO₂).
  • IR Spectroscopy : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and dimethylamino (C–N: ~1200 cm⁻¹) groups .

Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

Answer:

  • SHELX Suite : Use SHELXL for refining crystal structures against high-resolution X-ray diffraction data. It is robust for handling hydrogen bonding and torsional ambiguities in cyclohexane derivatives .
  • ORTEP-III : Employ this graphical interface for visualizing thermal ellipsoids and validating molecular geometry (e.g., chair conformation of cyclohexane ring) .

Q. Example Workflow :

Grow single crystals via slow evaporation in ethanol.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with anisotropic displacement parameters.

Advanced: How can enantiomeric purity be assessed and improved for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards.

Note : The trans-configuration minimizes steric hindrance, but racemization can occur under acidic conditions. Stabilize via salt formation (e.g., HCl salt) .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of related cyclohexanecarboxylic acid derivatives?

Answer:

  • Substituent Effects :
    • Dimethylamino Group : Enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antifibrinolytic activity in tranexamic acid analogs) .
    • Carboxylic Acid Position : Trans-configuration improves metabolic stability compared to cis-isomers.

Q. Methodology :

Synthesize analogs (e.g., ethyl ester, amide).

Test in vitro bioactivity (e.g., protease inhibition assays).

Correlate activity with logP and pKa values using QSAR models.

Basic: What purification methods are most effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/methanol (95:5) as eluent.
  • Acid-Base Extraction : Adjust pH to 2–3 (aqueous HCl) to protonate the carboxylic acid, then extract impurities with diethyl ether .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td).
  • pH Stability Studies :
    • Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
    • Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Advanced: How should researchers address contradictory data in the literature (e.g., conflicting NMR assignments)?

Answer:

Cross-Verification : Compare NMR data with computationally predicted spectra (e.g., DFT calculations using Gaussian).

X-ray Crystallography : Resolve ambiguities by determining absolute configuration.

Collaborative Validation : Reproduce results in independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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